5-amino-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound that features a unique combination of indole, furan, and thiadiazolo-pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Construction of the thiadiazolo-pyrimidine core: This involves the cyclization of appropriate thiosemicarbazides with α-haloketones or α-haloesters.
Coupling of the indole and thiadiazolo-pyrimidine units: This step often requires the use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Introduction of the furan ring: This can be done via a Suzuki coupling reaction using a furan boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and thiadiazolo-pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-amino-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, while the thiadiazolo-pyrimidine core may interact with enzymes or proteins involved in biological pathways. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad spectrum of biological activities.
Thiadiazole derivatives: Exhibiting antimicrobial, anticancer, and antioxidant properties.
Furan derivatives: Used in pharmaceuticals and agrochemicals.
Uniqueness
What sets 5-amino-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of these three moieties, which may result in synergistic effects and enhanced biological activity compared to its individual components.
Properties
IUPAC Name |
5-amino-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S/c1-10-5-6-15-13(8-10)12(11(2)22-15)9-14-17(21)25-20(23-18(14)26)28-19(24-25)16-4-3-7-27-16/h3-9H,21H2,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSRXEFFGWMYBT-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2=CC3=C(N4C(=NC3=O)SC(=N4)C5=CC=CO5)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N=C(/C2=C\C3=C(N4C(=NC3=O)SC(=N4)C5=CC=CO5)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.